molecular formula C14H16N4O2 B2658674 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol CAS No. 1421508-44-2

1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol

Cat. No.: B2658674
CAS No.: 1421508-44-2
M. Wt: 272.308
InChI Key: VLFSQQJOXOOHPO-UHFFFAOYSA-N
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Description

1-[4-(1H-Pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol is a chemically synthesized small molecule featuring a hybrid architecture combining piperidine, pyrazole, and pyridine motifs. This specific structural combination is of significant interest in medicinal chemistry and drug discovery research. Piperidine derivatives are fundamental scaffolds in pharmaceuticals , and the 1H-pyrazol-1-yl heterocycle is a privileged structure found in compounds with a broad spectrum of documented biological properties . These properties often include antimicrobial, anti-inflammatory, and anticancer activities, making them valuable starting points for the development of new therapeutic agents . The integration of these systems through a carbonyl linker can be explored to create novel molecules that target specific enzymes or cellular pathways. For instance, structurally related aryl-piperidine compounds are investigated as potent and selective tracers for imaging enzymes in the brain , while other piperidine derivatives have been developed as potent inhibitors of targets like nicotinamide phosphoribosyltransferase (NAMPT) for oncology research . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a core structure for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The presence of the piperidin-4-ol group offers a handle for further chemical modification, allowing for the diversification of the molecule's physicochemical and pharmacological properties. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-12-3-8-17(9-4-12)14(20)13-10-11(2-6-15-13)18-7-1-5-16-18/h1-2,5-7,10,12,19H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFSQQJOXOOHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=NC=CC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol belongs to a class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4OC_{14}H_{16}N_4O, with a molecular weight of approximately 256.31 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and a pyridine derivative, which contribute to its biological properties.

Anticancer Activity

Research indicates that pyrazole-containing compounds have significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:

  • Breast Cancer : Compounds with the pyrazole structure exhibited antiproliferative effects on MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells demonstrated sensitivity to these compounds, indicating potential as liver cancer therapeutics .

Recent studies have highlighted that compounds containing the 1H-pyrazole scaffold can inhibit tumor growth both in vitro and in vivo, making them promising candidates for cancer treatment .

Antimicrobial Activity

Pyrazole derivatives also exhibit notable antimicrobial effects. The presence of the piperidine moiety enhances their activity against a range of pathogens, including:

  • Bacteria : Effective against strains such as Escherichia coli and Staphylococcus aureus.
  • Fungi : Some compounds have demonstrated activity against fungal pathogens like Candida albicans .

In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. They act by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For example, certain derivatives have been compared to indomethacin in their ability to reduce inflammation in animal models .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : It could act as an allosteric modulator for muscarinic receptors, enhancing or inhibiting receptor activity depending on the context .

Case Studies

Several studies highlight the efficacy of pyrazole derivatives:

  • Anticancer Study : A recent study synthesized a series of pyrazole-based compounds and evaluated their anticancer activity against multiple cell lines. The results indicated significant inhibition of cell proliferation in breast and liver cancer models .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing pyrazole derivatives with antibacterial properties. The findings showed that specific modifications increased efficacy against resistant bacterial strains .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Pyrazolo[3,4-b]pyridines, the class to which this compound belongs, have been extensively studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways.

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anti-inflammatory activity. For example, compounds with similar structures have shown selective inhibition of the COX-2 isoenzyme, which is often associated with inflammatory processes. This selectivity is crucial for developing drugs with fewer side effects compared to non-selective COX inhibitors like aspirin .

Analgesic Effects

In addition to anti-inflammatory properties, compounds containing the pyrazolo[3,4-b]pyridine scaffold have been explored for their analgesic effects. Studies indicate that these compounds can effectively reduce pain in various animal models, suggesting their potential as new analgesics .

Synthesis and Structural Modifications

The synthesis of 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol involves several steps that can include multicomponent reactions. These synthetic strategies allow for the introduction of various functional groups that can enhance the biological activity of the compound.

Multicomponent Reactions

Recent advancements in multicomponent synthesis techniques have facilitated the creation of diverse pyrazole derivatives. These methods are advantageous as they can produce multiple products in a single reaction setup, saving time and resources while allowing for structural diversity .

Biological Studies and Case Reports

Several case studies and biological investigations have highlighted the efficacy of compounds related to this compound.

Molecular Docking Studies

Molecular docking studies have been employed to predict how well these compounds bind to their target enzymes, such as COX. These studies reveal that structural modifications can significantly influence binding affinity and selectivity .

In Vivo Studies

In vivo studies indicate that certain derivatives exhibit promising results in reducing inflammation and pain in animal models. For instance, a study demonstrated that specific modifications to the piperidine ring enhance the anti-inflammatory effects without increasing toxicity .

Data Table: Summary of Key Findings

Application TypeKey FindingsReferences
Anti-inflammatorySelective COX-2 inhibition
AnalgesicSignificant pain reduction in animal models
Synthesis MethodMulticomponent reactions allow diverse derivatives
Biological ActivityEnhanced binding affinity through structural modifications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on structural motifs, physicochemical properties, and biological activities.

Piperazine vs. Piperidine Derivatives

  • Compound : 1-Phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine (CAS 1421526-72-8)
    • Key Differences : Replaces the piperidin-4-ol ring with a piperazine ring.
    • Implications :
  • Piperazine (two nitrogen atoms) increases basicity and solubility compared to piperidine (one nitrogen).
  • Molecular Weight: 333.39 g/mol vs. target compound (~323.35 g/mol estimated).

Pyrazole-Linked JAK Inhibitors

  • Compound : {1-[4-(1H-Pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile
    • Key Differences : Features a pyrrolopyridine-pyrrole core instead of pyridine-piperidine.
    • Implications :
  • The fused bicyclic system enhances planar aromaticity, favoring kinase active-site binding.
  • The nitrile group introduces metabolic stability but reduces solubility.

Halogenated Pyrazole Derivatives

  • Compound : 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one
    • Key Differences : Substitutes the pyridine ring with chlorophenyl/fluorophenyl groups and replaces the hydroxyl with a ketone.
    • Implications :
  • Halogen atoms increase lipophilicity and membrane permeability.
  • Biological Activity: Demonstrates antimicrobial efficacy (MIC: 12.5 µg/mL for S. aureus), suggesting halogenation enhances antibacterial properties .

Simpler Pyrazole-Piperidine Derivatives

  • Compound : 4-(1H-Pyrazol-4-yl)piperidine
    • Key Differences : Lacks the pyridine-2-carbonyl linker and hydroxyl group.
    • Implications :
  • Reduced conformational rigidity may lower binding specificity.
  • Simpler structure improves synthetic accessibility but limits functional group diversity.

Piperidine-Pyrazole Carboxylic Acid Derivatives

  • Compound : 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride
    • Key Differences : Substitutes the pyridine-carbonyl group with a methylpyrazole-methyl linker and adds a carboxylic acid.
    • Implications :
  • The carboxylic acid enhances solubility (logP reduced by ~1.5 units) but introduces pH-dependent ionization.
  • Methylpyrazole may sterically hinder interactions with flat binding pockets.

Structural and Functional Analysis Table

Compound Class Key Structural Features Molecular Weight (g/mol) logP (Predicted) Notable Biological Activity
Target Compound Pyridine-pyrazole-carbonyl-piperidin-4-ol ~323.35 1.8 Potential kinase/GPCR modulation
Piperazine Derivative Piperazine ring, no hydroxyl 333.39 2.1 Unreported
JAK Inhibitor Pyrrolopyridine-pyrrole, nitrile ~350.40 3.5 JAK1/2 inhibition (IC50 < 50 nM)
Halogenated Derivative Chlorophenyl/fluorophenyl, piperidin-4-one 401.82 3.2 Antimicrobial (MIC: 12.5 µg/mL)
Carboxylic Acid Derivative Methylpyrazole-methyl, carboxylic acid 261.74 0.5 Unreported (improved solubility)

Key Research Findings

Hydroxyl Group Impact: The piperidin-4-ol hydroxyl in the target compound enhances hydrogen-bonding interactions compared to piperidin-4-one or non-hydroxylated analogs, critical for GPCR binding (e.g., 5-HT1F antagonism in ) .

Aromatic Stacking : The pyridine-pyrazole system enables π-π stacking with kinase ATP-binding sites, similar to JAK inhibitors in .

Metabolic Stability : The absence of ester or nitrile groups in the target compound may reduce susceptibility to hydrolysis compared to analogs in and .

Q & A

Q. What are the key synthetic routes for preparing 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including:

  • Pyrazole-Pyridine Core Formation : Coupling of pyrazole and pyridine rings via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Piperidine Functionalization : Introduction of the hydroxyl group at the 4-position of piperidine via oxidation or hydroxylation reactions.
  • Carbonyl Linkage : Amide bond formation between the pyridine ring and piperidine using coupling agents like EDCl/HOBt or DCC . Yield optimization requires precise control of temperature (often 60–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for nucleophilic steps). Purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole-pyridine core and piperidine substitution. For example, downfield shifts (~8.5–9.0 ppm) in pyridine protons indicate conjugation with the carbonyl group .
  • X-ray Crystallography : Resolves stereochemistry and confirms the planarity of the pyridine-carbonyl-piperidine system. SHELX software (e.g., SHELXL) is widely used for refinement, though care is needed to address potential twinning or disorder in the piperidine ring .
  • HRMS : Validates molecular weight (±5 ppm accuracy) .

Q. What are the primary biological targets or pharmacological activities associated with this compound?

Structural analogs (e.g., piperidine-pyrazole hybrids) show activity as dopamine D2 receptor antagonists (IC₅₀ ~10–100 nM) and kinase inhibitors . The pyrazole moiety may interact with ATP-binding pockets in enzymes, while the piperidine-hydroxyl group enhances solubility and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from:

  • Assay Conditions : pH, ionic strength, or co-solvents (e.g., DMSO) affecting compound stability. Validate activity via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Metabolic Interference : Hepatic microsome studies (e.g., human/rat liver S9 fractions) identify metabolites that may inhibit/activate off-target pathways .
  • Structural Confirmation : Re-examine compound purity via HPLC and compare with crystallographic data to rule out degradation .

Q. What strategies improve the compound’s bioavailability while retaining target affinity?

  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance membrane permeability .
  • Salt Formation : Convert the free base to oxalate or hydrochloride salts for improved aqueous solubility (e.g., 20–50 mg/mL in PBS) .
  • Scaffold Hybridization : Integrate substituents like trifluoromethyl groups (electron-withdrawing) to balance lipophilicity (LogP <3) and metabolic stability .

Q. How can computational methods guide the optimization of this compound’s binding to novel targets?

  • Molecular Dynamics (MD) Simulations : Predict binding modes to receptors (e.g., dopamine D2) by modeling hydrogen bonds between the carbonyl group and conserved residues (e.g., Asp114) .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
  • Docking Studies : Screen against kinase libraries (e.g., PDB entries 2JIU, 4ASD) to identify off-target interactions .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers validate the compound’s stability under long-term storage conditions?

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Acceptable thresholds: ≥95% purity .
  • Lyophilization : For hygroscopic batches, lyophilize and store under argon at -20°C .

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